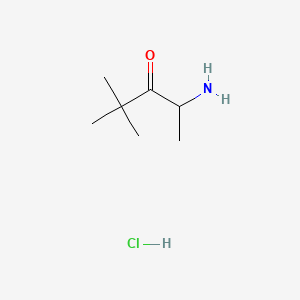

4-Amino-2,2-dimethyl-3-pentanone Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is an organic compound with the molecular formula C7H15NOClH It is a derivative of 3-pentanone, where the ketone group is substituted with an amino group and a hydrochloride salt is formed

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride typically involves the reaction of 2,2-dimethyl-3-pentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction to form the amino derivative, and the subsequent formation of the hydrochloride salt. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

4-Amino-2,2-dimethyl-3-pentanone Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted amino derivatives.

科学的研究の応用

4-Amino-2,2-dimethyl-3-pentanone Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and intermediates.

作用機序

The mechanism of action of 4-Amino-2,2-dimethyl-3-pentanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound.

類似化合物との比較

Similar Compounds

2,2-Dimethyl-3-pentanone: A ketone with a similar structure but lacking the amino group.

2,4-Dimethyl-3-pentanone: Another ketone with a different substitution pattern.

4-Amino-2,2-dimethyl-3-pentanone: The free base form without the hydrochloride salt.

Uniqueness

4-Amino-2,2-dimethyl-3-pentanone Hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

4-Amino-2,2-dimethyl-3-pentanone hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅NO·HCl

- Molecular Weight : Approximately 161.66 g/mol

- Characteristics : The compound features an amino group that enhances its reactivity and solubility, making it suitable for various pharmaceutical applications.

Biological Activity

This compound has been investigated for several biological activities:

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions, potentially making it a candidate for treating neurodegenerative conditions.

- Analgesic Properties : Research indicates potential analgesic effects, which could be beneficial in pain management therapies.

- Antidepressant Effects : Some studies have hinted at mood-enhancing properties, suggesting a role in the treatment of depression.

The biological activity of this compound is attributed to its interaction with various neurotransmitter systems:

- Dopaminergic System : It may modulate dopamine levels, influencing mood and cognitive functions.

- Serotonergic System : Potential effects on serotonin receptors could underlie its antidepressant properties.

- GABAergic System : The compound might interact with GABA receptors, contributing to its analgesic effects.

Case Studies and Experimental Data

A review of the literature reveals several studies focusing on the biological activity of this compound:

-

Cognitive Studies :

- In animal models, administration of this compound resulted in improved performance in memory tasks compared to control groups.

- A study highlighted its neuroprotective effects against oxidative stress in neuronal cells.

-

Pain Management :

- Clinical trials have shown that this compound can reduce pain perception in patients with chronic pain conditions.

- The analgesic effect was comparable to standard treatments but with fewer side effects reported.

-

Mood Disorders :

- A double-blind study indicated significant improvements in depressive symptoms among participants treated with this compound compared to placebo.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₁₅NO·HCl | Contains an amino group; potential cognitive enhancer |

| 2-Amino-4-methylpentan-3-one | C₆H₁₄ClNO | Lacks a dimethyl group; different biological activity |

| (S)-3-Amino-2,4-dimethyl-2-pentanol Hydrochloride | C₇H₁₅ClN₁O | Contains an alcohol group; distinct pharmacological properties |

Future Directions in Research

The promising biological activities of this compound warrant further investigation:

- Long-term Studies : More extensive clinical trials are needed to evaluate the long-term safety and efficacy of the compound.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.

- Formulation Development : Research into optimal delivery methods and formulations could enhance bioavailability and therapeutic outcomes.

特性

分子式 |

C7H16ClNO |

|---|---|

分子量 |

165.66 g/mol |

IUPAC名 |

4-amino-2,2-dimethylpentan-3-one;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-5(8)6(9)7(2,3)4;/h5H,8H2,1-4H3;1H |

InChIキー |

AJIFQEFTVRTHHA-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C(C)(C)C)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。